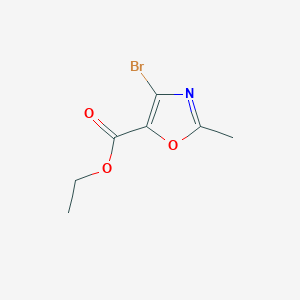
3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound that contains both an oxadiazole ring and a dichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dichlorobenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Oxidation and Reduction: Oxidized or reduced forms of the oxadiazole ring.
Coupling Reactions: Biaryl compounds with extended conjugation.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Research: Studied for its interactions with biological targets and potential as a biochemical probe.
Industrial Applications: Utilized in the synthesis of other complex molecules and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The dichlorophenyl group can enhance binding affinity to hydrophobic pockets in proteins, while the oxadiazole ring can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-amine
- 3-(2,5-Difluorophenyl)-1,2,4-oxadiazol-5-amine
- 3-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-5-amine
Uniqueness
3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and binding properties. The combination of the dichlorophenyl group and the oxadiazole ring provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Propiedades
IUPAC Name |
3-(2,5-dichlorophenyl)-1,2,4-oxadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O/c9-4-1-2-6(10)5(3-4)7-12-8(11)14-13-7/h1-3H,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLFGJOWGSNFGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NOC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-phenoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2710968.png)




![2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid](/img/structure/B2710974.png)
![N-ethyl-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2710975.png)
![N-(2,4-difluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2710978.png)

![N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-3-carboxamide](/img/structure/B2710982.png)
![1-(3-hydroxypropyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2710984.png)
![1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2-ethylpiperidine](/img/structure/B2710986.png)


